TOPK-p38/JNK-IN-1

Beschreibung

BenchChem offers high-quality TOPK-p38/JNK-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TOPK-p38/JNK-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

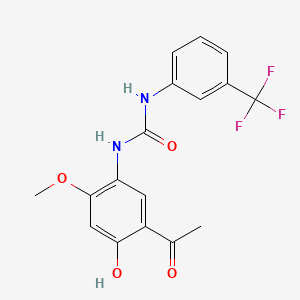

C17H15F3N2O4 |

|---|---|

Molekulargewicht |

368.31 g/mol |

IUPAC-Name |

1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |

InChI-Schlüssel |

GHJDMUOTXYVBEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Deciphering the Mechanism of Action of TOPK-p38/JNK-IN-1 in Oncology: A Technical Whitepaper

Executive Summary

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a critical mitotic kinase that is frequently overexpressed in various malignancies, including colorectal cancer, non-small cell lung cancer (NSCLC), and melanoma[1]. Its aberrant activation drives tumor proliferation, metastasis, and resistance to targeted therapies[1][2]. TOPK-p38/JNK-IN-1 (also designated as Compound B12) is an orally active, highly selective dual inhibitor designed to target the TOPK-p38/JNK signaling axis[3][4]. By directly binding to TOPK, this compound prevents the phosphorylation of downstream stress kinases, thereby shifting the cellular balance from tumor survival and inflammation toward apoptosis[4]. This whitepaper dissects the mechanistic profile, quantitative pharmacodynamics, and self-validating experimental workflows necessary to evaluate TOPK-p38/JNK-IN-1 in preclinical oncology.

The TOPK-p38/JNK Axis in Malignancy

In normal physiology, TOPK expression is tightly restricted to highly proliferative tissues (e.g., testis and fetal tissues). However, in the oncogenic state, TOPK acts as a MAPKK-like protein that directly phosphorylates and activates multiple downstream effectors, most notably p38 MAPK, c-Jun N-terminal kinase (JNK), ERK, and AKT[1].

The hyperactivation of the TOPK-p38/JNK pathway in cancer cells leads to:

-

Uncontrolled Proliferation: JNK activation upregulates anti-apoptotic genes, promoting cancer cell survival[4].

-

Therapeutic Resistance: In NSCLC, excessive TOPK activation confers resistance to EGFR-tyrosine kinase inhibitors (TKIs) like gefitinib by phosphorylating the AP-1 transcription factor component c-Jun[2].

-

Metastatic Dissemination: TOPK modulates the PI3K/PTEN/AKT pathway, driving epithelial-mesenchymal transition (EMT) and tumor migration[1][5].

Pharmacodynamics and Mechanistic Profile

TOPK-p38/JNK-IN-1 (Compound B12) is a paeonol-based derivative that exerts its effect by binding directly to the ATP-binding pocket of the TOPK enzyme[4][6]. Unlike broad-spectrum kinase inhibitors, Compound B12 selectively halts the downstream phosphorylation of p38 and JNK without triggering the rapid degradation of the TOPK protein itself—instead, it physically stabilizes the kinase in an inactive state[3][7]. This targeted blockade effectively starves the tumor cell of the stress-response signals required to survive in the harsh tumor microenvironment, thereby inducing apoptosis and cell cycle arrest[4][7].

Mechanism of TOPK-p38/JNK-IN-1 inhibiting downstream signaling to induce apoptosis.

Quantitative Data Summary

The following table synthesizes the critical pharmacodynamic and chemical parameters of TOPK-p38/JNK-IN-1[3][6][7].

| Property / Parameter | Value / Description | Biological Significance |

| Chemical Identity | Compound B12 (C17H15F3N2O4) | Orally active paeonol derivative with a molecular weight of 368.31 g/mol . |

| Primary Target | TOPK (PBK) | Binds the ATP pocket, preventing kinase activity and stabilizing the protein. |

| Downstream Effectors | p38 MAPK, JNK | Phosphorylation is dose-dependently inhibited, blocking stress signaling. |

| IC50 (NO Production) | 2.14 µM | Demonstrates potent anti-inflammatory and anti-tumor microenvironment efficacy. |

| Cytotoxicity (IC50) | > 50 µM | Provides a wide therapeutic window (Selectivity index > 20) in healthy cells. |

| Cellular Outcome | Apoptosis / Cell Cycle Arrest | Shifts the balance away from tumor proliferation and overcomes TKI resistance. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, evaluating TOPK-p38/JNK-IN-1 requires robust, self-validating assay systems. The following protocols detail the causal logic and step-by-step methodologies for validating target engagement and downstream inhibition.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Logic: To establish that the phenotypic effects of Compound B12 are driven by TOPK inhibition, we must first prove direct physical engagement in intact cells. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, protecting it from heat-induced aggregation[7].

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture target cancer cells (e.g., H1299 lung cancer cells) to 70-80% confluence. Treat with 5 µM TOPK-p38/JNK-IN-1 or an equivalent volume of DMSO (vehicle control) for 2 hours.

-

Thermal Profiling: Harvest and wash the cells, then aliquot the cell suspension equally into PCR tubes. Subject each aliquot to a temperature gradient (e.g., 40°C to 70°C, specifically targeting the 57°C inflection point) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[7].

-

Mechanical Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath). Expert Insight: Detergents in standard RIPA buffers can disrupt non-covalent protein-ligand interactions, leading to false negatives. Mechanical lysis preserves the native state of the TOPK-B12 complex.

-

Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

-

Detection (Validation Checkpoint): Analyze the soluble supernatant fraction via Western blotting using an anti-TOPK primary antibody. A valid target engagement is confirmed if the TOPK band persists at higher temperatures (e.g., 57°C) in the treated group compared to the rapid degradation seen in the DMSO control[7].

Protocol 2: Downstream Kinase Inhibition Assay

Causality & Logic: Confirming target binding is insufficient without proving functional enzymatic blockade. This assay measures the dose-dependent reduction of phosphorylated p38 and JNK, confirming that the TOPK-B12 interaction effectively shuts down the downstream signaling cascade[3][4].

Step-by-Step Methodology:

-

Stimulation & Treatment: Pre-treat cancer cells with varying concentrations of TOPK-p38/JNK-IN-1 (0.1, 1.0, 5.0, and 10.0 µM) for 1 hour. Subsequently, stimulate the cells with a known stressor (e.g., LPS or UV irradiation) for 30 minutes to hyperactivate the TOPK-p38/JNK axis[3].

-

Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride). Expert Insight: Endogenous phosphatases act rapidly during lysis; without these inhibitors, the baseline phosphorylation signal degrades, rendering the inhibitor's effect unmeasurable.

-

Western Blotting & Normalization: Resolve proteins on SDS-PAGE. Probe with antibodies specific for phospho-p38, total p38, phospho-JNK, and total JNK.

-

Validation Checkpoint: The assay is validated if a dose-dependent decrease in phospho-p38 and phospho-JNK is observed, while total p38, total JNK, and total TOPK levels remain constant, proving the effect is due to kinase inhibition rather than off-target protein degradation[3][7].

Therapeutic Implications in Oncology

The dual inhibition provided by TOPK-p38/JNK-IN-1 represents a highly sophisticated approach to modulating interconnected stress-activated protein kinase cascades[4]. By selectively neutralizing TOPK, this compound strips cancer cells of their ability to upregulate anti-apoptotic genes via JNK, while simultaneously mitigating the inflammatory signals driven by p38. Furthermore, targeting the TOPK/c-Jun axis offers a promising adjunct strategy to overcome acquired resistance to EGFR-TKIs in lung cancer, potentially restoring the efficacy of standard-of-care chemotherapeutics[2].

Sources

- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TOPK promotes lung cancer resistance to EGFR tyrosine kinase inhibitors by phosphorylating and activating c-Jun | Oncotarget [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

TOPK-p38/JNK-IN-1 binding affinity and target specificity

An In-Depth Technical Guide on TOPK-p38/JNK-IN-1: Binding Affinity, Target Specificity, and Therapeutic Potential

As the landscape of kinase inhibitors evolves, targeting upstream regulators of the mitogen-activated protein kinase (MAPK) pathway has emerged as a sophisticated strategy for managing inflammatory diseases and malignancies. Among these targets, T-LAK cell-originated protein kinase (TOPK, also known as PBK) serves as a critical node. TOPK-p38/JNK-IN-1 (Compound B12) is a highly optimized, orally active paeonol-based derivative designed to selectively disrupt this signaling axis[1].

This whitepaper provides a comprehensive technical analysis of TOPK-p38/JNK-IN-1, detailing its binding mechanics, target specificity, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Pharmacological Design and Target Specificity

TOPK-p38/JNK-IN-1 was developed through a fragment-growing approach utilizing paeonol, a natural phenolic compound known for its baseline anti-inflammatory properties[1]. To enhance its binding affinity and target specificity, medicinal chemists introduced a urea linker at the 5-position of the paeonol scaffold[1].

The Causality of the Urea Linker: In kinase inhibitor design, urea moieties are privileged pharmacophores. They possess a strong directional ability to act as both hydrogen bond donors and acceptors. By introducing this linker, TOPK-p38/JNK-IN-1 forms multiple stable hydrogen bonds within the ATP-binding pocket of TOPK[1]. This structural modification restricts the conformational flexibility of the molecule, drastically improving its selectivity profile against TOPK while minimizing off-target cross-reactivity with other unrelated kinase families.

By directly engaging TOPK, the compound effectively halts the downstream phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), subsequently preventing the nuclear translocation of NF-κB (p65)[2].

Mechanism of TOPK-p38/JNK-IN-1 inhibiting LPS-induced inflammatory signaling.

Quantitative Profiling: Affinity and Cytotoxicity

A hallmark of a viable therapeutic candidate is a wide therapeutic window—the gap between its effective pharmacological dose and its cytotoxic threshold. TOPK-p38/JNK-IN-1 exhibits a highly favorable selectivity index[3].

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound demonstrates potent inhibition of nitric oxide (NO) production, a primary marker of inflammation[3]. Crucially, it achieves this without inducing cellular toxicity at effective concentrations, ensuring that the reduction in NO is due to true kinase inhibition rather than a secondary artifact of cell death[4].

Table 1: Pharmacological Profile of TOPK-p38/JNK-IN-1 (Compound B12)

| Parameter | Value / Range | Cell Line / Model | Significance |

| IC₅₀ (NO Production) | 2.14 µM | RAW264.7 Macrophages | Indicates potent anti-inflammatory efficacy[3]. |

| Cytotoxicity (IC₅₀) | > 50 µM | RAW264.7 Macrophages | Establishes a wide therapeutic window (Selectivity Index > 23)[4]. |

| In Vivo Dosing | 20 - 40 mg/kg (IG) | BALB/c Mice | Demonstrates oral bioavailability and systemic efficacy[2]. |

| Molecular Weight | 368.31 g/mol | N/A | Favorable for cell permeability and oral absorption[3]. |

Self-Validating Experimental Protocols

To accurately assess the target engagement and functional efficacy of TOPK-p38/JNK-IN-1, assays must be designed as self-validating systems. This means incorporating rigorous internal controls to isolate the compound's specific mechanistic effects from environmental variables.

Protocol A: In Vitro NO Production Assay (Targeting Functional Efficacy)

Rationale: NO production is a downstream consequence of iNOS transcription, which is driven by NF-κB. Measuring NO provides a macroscopic view of the entire pathway's inhibition.

-

Cell Seeding: Plate RAW264.7 macrophages at a density of 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

-

Pre-treatment (The Causality): Treat cells with TOPK-p38/JNK-IN-1 (0, 1.25, 2.5, 5, and 10 µM) for exactly 1 hour prior to stimulation[2]. Why? Pre-incubation allows the inhibitor to fully occupy the ATP-binding pockets of TOPK before the massive signal influx generated by LPS, ensuring accurate measurement of competitive inhibition.

-

Stimulation: Co-treat with LPS (0.5 µg/mL) for 24 hours[2].

-

Self-Validation Control: Include a "Vehicle + No LPS" well (baseline NO) and a "Vehicle + LPS" well (maximum NO). The assay is only valid if the maximum NO signal is at least 5-fold higher than the baseline.

-

-

Quantification: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm using a microplate reader.

Protocol B: Western Blotting for Phosphorylation Status (Targeting Mechanistic Specificity)

Rationale: To prove that the reduction in NO is specifically due to TOPK-p38/JNK axis inhibition, we must observe the suppression of intermediate phosphorylation events.

-

Treatment Timeline: Follow the pre-treatment step from Protocol A. However, stimulate with LPS for only 0.5 hours (30 minutes)[2]. Why? Kinase phosphorylation is an immediate, transient signaling event. Waiting 24 hours would result in missing the peak phosphorylation window, leading to false-negative target engagement data.

-

Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the transient p- states).

-

Immunoblotting: Run lysates on SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-TOPK, total TOPK, p-p38, total p38, p-JNK, and total JNK.

-

Analysis: Normalize the phosphorylated protein bands against their respective total protein bands. TOPK-p38/JNK-IN-1 should show a dose-dependent reduction in the p- bands without altering the total protein levels[2].

In vitro validation workflow for assessing anti-inflammatory activity and target engagement.

Protocol C: In Vivo Psoriasis-Like Skin Inflammation Model

Rationale: In vitro efficacy does not guarantee in vivo bioavailability or tissue penetrance. A murine model bridges this gap.

-

Model Induction: Use inbred 6–8-week-old female BALB/c mice[2]. Apply 5% Imiquimod (IMQ) cream topically to the shaved backs of the mice daily for 7 days to induce psoriasis-like epidermal hyperplasia and inflammation.

-

Administration: Administer TOPK-p38/JNK-IN-1 via intragastric (IG) gavage at 20-40 mg/kg once daily for the 7-day duration[2].

-

Evaluation: Monitor the Psoriasis Area and Severity Index (PASI) daily. Post-euthanasia, perform H&E staining on skin tissue sections to quantify epidermal thickness and perform immunohistochemistry (IHC) to verify the suppression of p-p38 and p-JNK in the tissue architecture.

Conclusion and Future Directions

TOPK-p38/JNK-IN-1 (Compound B12) represents a highly rationalized approach to kinase inhibition. By utilizing a urea-modified paeonol scaffold, it achieves a high-affinity blockade of TOPK, effectively silencing the downstream p38/JNK inflammatory cascade[1]. Its robust performance in both cellular assays (IC₅₀ = 2.14 µM) and in vivo murine models (20-40 mg/kg) positions it as a highly valuable tool compound for researchers investigating inflammatory dermatoses like psoriasis, as well as TOPK-driven malignancies[2][3][4].

Future developmental pipelines should focus on advanced molecular dynamics (MD) simulations to map the precise allosteric or ATP-competitive binding kinetics of the urea linker within the TOPK pocket, further guiding the optimization of next-generation multi-kinase inhibitors.

References

-

Wu, J., Zhu, R. D., et al. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817–831.[Link]

Sources

- 1. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

- 4. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - ProQuest [proquest.com]

Unraveling the In Vitro Efficacy of TOPK-p38/JNK-IN-1: A Technical Guide to Multi-Kinase MAPK Inhibition

Executive Summary

The mitogen-activated protein kinase (MAPK) signaling pathway is a fundamental regulator of cellular stress responses, proliferation, and apoptosis. Aberrations in this network are hallmark drivers of oncogenesis and chronic inflammation[1]. Recently, the development of multi-target kinase inhibitors has provided a sophisticated approach to circumventing the compensatory mechanisms often seen with single-target therapies. TOPK-p38/JNK-IN-1 , also known as Compound B12, is a highly potent, orally active inhibitor designed to simultaneously suppress T-lymphokine-activated killer cell-originated protein kinase (TOPK) and the p38/c-Jun N-terminal kinase (JNK) pathways[2].

This technical whitepaper provides an in-depth analysis of the in vitro pharmacological profile of TOPK-p38/JNK-IN-1. Designed for researchers and drug development professionals, this guide synthesizes the mechanistic rationale, quantitative data, and self-validating experimental protocols required to successfully evaluate this compound in preclinical cell models.

The Mechanistic Landscape of TOPK and the MAPK Cascade

The Role of TOPK (PBK) in Cellular Signaling

TOPK (PDZ-binding kinase) is a serine/threonine kinase belonging to the MAPKK family. While minimally expressed in normal tissues, it is highly upregulated in various malignancies and inflammatory conditions[1]. TOPK acts as a critical upstream modulator that can interact with and influence the activation of downstream MAPK effectors, including p38 and JNK[3].

The Rationale for Dual/Triple Inhibition

Targeting TOPK alone can sometimes lead to pathway circumvention, where cancer or inflammatory cells upregulate parallel MAPK cascades to survive. TOPK-p38/JNK-IN-1 addresses this by acting as a polypharmacological agent. It competitively binds to the ATP-binding sites of TOPK, p38, and JNK[2]. By blocking these kinases simultaneously, the compound effectively severs the downstream signaling to transcription factors like NF-κB, thereby halting the transcription of pro-inflammatory mediators (e.g., iNOS) and anti-apoptotic genes[2][4].

Fig 1: Multi-node inhibition of the MAPK/TOPK signaling cascade by TOPK-p38/JNK-IN-1.

Quantitative Data & Pharmacological Profiling

To establish a baseline for in vitro assay design, it is crucial to understand the compound's potency and effective concentration ranges. TOPK-p38/JNK-IN-1 demonstrates potent anti-inflammatory properties, most notably quantified by its ability to suppress Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage models[2][4].

Table 1: In Vitro Pharmacological Summary of TOPK-p38/JNK-IN-1

| Parameter | Value / Description | Rationale / Implication |

| Primary Targets | TOPK, p38 MAPK, JNK | Simultaneous blockade prevents compensatory survival signaling[2]. |

| IC₅₀ (NO Production) | 2.14 µM | Highly potent suppression of the inflammatory phenotype[4]. |

| Working Concentration | 0 – 10 µM (Macrophages)0.78 – 50 µM (Keratinocytes) | Dose-dependent response; requires cell-type specific optimization[4]. |

| Key Cell Lines | RAW264.7, HaCaT | Standard models for inflammation and psoriasis-like skin diseases[4]. |

| Mechanism of Action | ATP-competitive inhibition | Prevents kinase phosphorylation and avoids degradation of TOPK[2][4]. |

Self-Validating In Vitro Experimental Protocols

When evaluating kinase inhibitors, experimental design must account for the transient nature of phosphorylation events. The following protocols are engineered as self-validating systems, ensuring that causality between drug application and phenotypic readout is strictly maintained.

Protocol A: Cell Preparation and Inhibitor Pre-treatment

Causality Check: Pre-treatment is mandatory. By introducing TOPK-p38/JNK-IN-1 before the inflammatory stimulus (LPS), the inhibitor occupies the ATP-binding pockets of the kinases, isolating the drug's preventive efficacy from basal cellular noise.

-

Cell Seeding: Seed RAW264.7 cells at a density of 1×105 cells/well in a 6-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Starvation (Optional but Recommended): Replace media with serum-free DMEM for 4-6 hours to reduce basal kinase activity, ensuring a higher signal-to-noise ratio upon stimulation.

-

Inhibitor Application: Treat cells with TOPK-p38/JNK-IN-1 at varying concentrations (e.g., 0, 1, 2.5, 5, 10 µM).

-

Expert Insight: Use a 1-hour pre-treatment for RAW264.7 cells due to their rapid TLR4-mediated response kinetics. For epithelial models like HaCaT cells, extend pre-treatment to 6 hours to account for slower membrane permeability and metabolic rates[4].

-

-

Stimulation: Add 1 µg/mL LPS directly to the media. Incubate for 15-30 minutes for phosphorylation readouts, or 24 hours for NO production readouts.

Protocol B: Western Blotting for Kinase Phosphorylation

Causality Check: To prove the compound works via its intended mechanism, you must measure the ratio of phosphorylated kinase to total kinase.

-

Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer.

-

Critical Step: The RIPA buffer must be supplemented with both protease inhibitors and broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Failing to inhibit endogenous phosphatases will result in the rapid dephosphorylation of p-TOPK, p-p38, and p-JNK during lysis, yielding false negatives.

-

-

Quantification & Denaturation: Quantify protein using a BCA assay. Boil samples in Laemmli buffer at 95°C for 5 minutes.

-

Immunoblotting: Run on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-TOPK, total TOPK, p-p38, total p38, p-JNK, total JNK, and a loading control (e.g., GAPDH).

-

Validation: A successful assay will show a dose-dependent decrease in the phosphorylated bands of TOPK, p38, and JNK, while the total protein bands remain relatively constant, confirming that the drug inhibits activation rather than inducing protein degradation[4].

Protocol C: Griess Assay for Nitric Oxide (NO) Production

Causality Check: NO is a terminal phenotypic readout of the NF-κB/MAPK pathway. Measuring NO confirms that the upstream kinase inhibition successfully translated into a functional anti-inflammatory effect.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant.

-

Reaction: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a 96-well plate.

-

Incubation & Reading: Incubate in the dark for 10 minutes at room temperature. Measure absorbance at 540 nm using a microplate reader. Calculate concentrations against a sodium nitrite standard curve.

Fig 2: Self-validating in vitro workflow for evaluating TOPK-p38/JNK-IN-1 efficacy.

Conclusion & Translational Outlook

TOPK-p38/JNK-IN-1 (Compound B12) represents a highly effective tool compound for interrogating the intersection of the TOPK and MAPK signaling networks. By simultaneously inhibiting TOPK, p38, and JNK, it effectively shuts down the downstream NF-κB inflammatory axis, evidenced by its potent IC₅₀ of 2.14 µM against NO production[4].

For drug development professionals, mastering the in vitro handling of this compound—specifically regarding pre-treatment timing and the preservation of transient phosphorylation states—is critical. Once validated in vitro, this compound shows significant promise for in vivo translation, particularly in models of psoriasis-like skin inflammation, neurodegeneration, and TOPK-positive malignancies[2][4].

References

-

Patsnap Synapse - What are TOPK inhibitors and how do they work? Available at: [Link]

-

Frontiers in Oncology - PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas. Available at: [Link]

Sources

The Role of TOPK-p38/JNK-IN-1 in Apoptosis and Cell Cycle Arrest: A Technical Guide

Executive Summary

The dysregulation of mitogen-activated protein kinases (MAPKs) is a hallmark of oncogenesis, tumor survival, and chronic inflammation. Among the critical upstream regulators of this network is the T-LAK cell-originated protein kinase (TOPK, also known as PBK). Overexpressed in highly proliferative malignancies, TOPK orchestrates the activation of the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways.

TOPK-p38/JNK-IN-1 (Compound B12) is a novel, orally bioavailable paeonol-derived small molecule designed to dually inhibit this signaling axis 1. By blocking the ATP-binding site of TOPK, Compound B12 prevents downstream phosphorylation, shifting the cellular equilibrium from uncontrolled proliferation toward cell cycle arrest and apoptosis 2. This whitepaper provides an in-depth mechanistic analysis and standardized, self-validating protocols for investigating this compound in drug development.

Mechanistic Grounding: The TOPK-p38/JNK Axis

TOPK as the Mitotic and Survival Master Regulator

TOPK functions as a MAPKK-like kinase. During normal physiology, its expression is tightly restricted to highly proliferative tissues (e.g., testis, fetal tissues) and peaks during the G2/M phase of the cell cycle to facilitate mitotic progression. However, in cancer cells, TOPK is constitutively active, driving the phosphorylation of p38 and JNK [[1]]().

While p38 and JNK are traditionally viewed as stress-responsive kinases that can induce apoptosis, their chronic activation via TOPK in malignant phenotypes paradoxically promotes survival. This is primarily mediated through the downstream activation and nuclear translocation of NF-κB (p65), which upregulates anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and inflammatory mediators (iNOS, COX-2) [[3]]().

Shifting the Apoptotic Balance with Compound B12

TOPK-p38/JNK-IN-1 (Compound B12) disrupts this oncogenic signaling network. By competitively inhibiting TOPK, it suppresses the phosphorylation of p38 and JNK [[2]](). The causality of its efficacy lies in two primary mechanisms:

-

Cell Cycle Arrest: Because TOPK activity is mandatory for spindle formation and cytokinesis, its inhibition triggers a profound G2/M phase arrest, preventing tumor cells from completing mitosis 4.

-

Intrinsic Apoptosis: The blockade of the p38/JNK axis prevents NF-κB nuclear translocation. Deprived of NF-κB-driven survival signals, the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins shifts drastically. This induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and activating the Caspase-9/3 executioner cascade [[2]]().

TOPK-p38/JNK signaling axis and targeted inhibition by Compound B12.

Pharmacological Profile of Compound B12

To effectively utilize TOPK-p38/JNK-IN-1 in preclinical models, researchers must account for its specific pharmacokinetic and pharmacodynamic properties. The compound demonstrates a highly favorable therapeutic window, effectively suppressing inflammatory and oncogenic signaling at low micromolar concentrations while maintaining low baseline cytotoxicity in healthy cells 1.

Table 1: Quantitative Pharmacological Data

| Parameter | Value | Biological Significance |

| Compound Name | TOPK-p38/JNK-IN-1 (Compound B12) | Dual/Triple inhibitor of TOPK and p38/JNK pathways |

| Molecular Formula | C17H15F3N2O4 | Designed via fragment growing approach from Paeonol |

| Molecular Weight | 368.31 g/mol | Small molecule size facilitates excellent oral bioavailability |

| IC50 (NO Production) | 2.14 µM | Potent suppression of inflammatory signaling (RAW264.7 cells) |

| Cytotoxicity IC50 | > 50 µM | High selectivity index (>23-fold), favorable therapeutic window |

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data when investigating Compound B12, protocols must be designed as self-validating systems. This means incorporating intrinsic controls that confirm the assay's mechanical success independently of the biological hypothesis.

Target Engagement: Phosphorylation Profiling via Western Blot

Causality: To prove that Compound B12 induces apoptosis specifically through the TOPK axis, researchers must verify the suppression of downstream targets. Self-Validation: The use of LPS (0.5 µg/mL) acts as a positive control to ensure the baseline signaling pathway is functional and inducible 3.

-

Cell Seeding & Starvation: Seed RAW264.7 or cancer cell lines (e.g., HaCaT) in 6-well plates. Starve cells in serum-free media for 12 hours to reduce basal kinase activity.

-

Pre-treatment: Treat cells with Compound B12 (0, 2.5, 5, and 10 µM) for 1 hour.

-

Stimulation: Co-treat with 0.5 µg/mL LPS for 30 minutes to induce acute TOPK/p38/JNK phosphorylation.

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation of p38/JNK during extraction).

-

Detection: Probe for p-TOPK, total TOPK, p-p38, total p38, p-JNK, and total JNK. Validation Check: Total kinase levels must remain constant across all lanes; only the phosphorylated variants should decrease in a dose-dependent manner.

Flow Cytometry: Apoptosis and Cell Cycle Profiling

Causality: Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis). Propidium Iodide (PI) is membrane-impermeable and only enters late-apoptotic/necrotic cells, or fixed cells for DNA content analysis. Self-Validation: For cell cycle analysis, RNase A must be used to degrade RNA; otherwise, PI will bind RNA, resulting in a false, uninterpretable DNA smear rather than distinct G0/G1, S, and G2/M peaks.

Workflow for Apoptosis (Annexin V/PI):

-

Treatment: Treat cells with Compound B12 (e.g., 5 µM) for 24-48 hours.

-

Gentle Harvesting: Detach cells using Accutase (avoid harsh Trypsin, which can cleave the membrane proteins necessary for Annexin V binding).

-

Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer (Ca2+ is strictly required for Annexin V binding). Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins in the dark.

-

Acquisition: Run on a flow cytometer. Validation Check: Run single-stained controls to properly compensate for spectral overlap between the FITC and PI channels.

Step-by-step workflow for apoptosis quantification using Annexin V/PI.

Conclusion

TOPK-p38/JNK-IN-1 (Compound B12) represents a highly targeted approach to dismantling the survival architecture of proliferating cancer cells and inflamed tissues. By severing the communication between TOPK and the p38/JNK/NF-κB axis, it elegantly forces the cellular machinery into G2/M arrest and subsequent intrinsic apoptosis. For drug development professionals, utilizing the self-validating protocols outlined above ensures robust, reproducible data when advancing this compound through preclinical pipelines.

References

- Benchchem. TOPK-p38/JNK-IN-1. Benchchem.com.

- MedChemExpress. TOPK-p38/JNK-IN-1. Medchemexpress.com.

- Smolecule. TOPK-p38/JNK-IN-1. Smolecule.com.

- National Institutes of Health (NIH).

- MedChemExpress. TOPK Inhibitors. Medchemexpress.com.

Sources

Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK) by TOPK-p38/JNK-IN-1: A Technical Guide to Dual-Pathway Modulation

Executive Summary

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a highly conserved serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family[1]. While its expression is strictly limited in normal adult tissues, TOPK is aberrantly upregulated in a wide array of malignancies and inflammatory microenvironments, making it a high-value target for therapeutic intervention[2][3].

Recently, the development of TOPK-p38/JNK-IN-1 (Compound B12) has provided researchers with a potent, orally active dual-inhibitor capable of simultaneously targeting the TOPK and p38/c-Jun N-terminal kinase (JNK) signaling cascades[4][5]. This whitepaper provides an in-depth mechanistic analysis and standardized, self-validating experimental protocols for deploying TOPK-p38/JNK-IN-1 in preclinical drug development workflows.

Mechanistic Rationale: The TOPK-p38/JNK Axis

As application scientists, understanding the exact node of intervention is critical for designing robust assays. TOPK functions as an upstream activator that phosphorylates multiple downstream substrates, including p38, JNK, ERK, and AKT[2]. This phosphorylation cascade drives cell cycle progression, apoptosis resistance, and the production of pro-inflammatory mediators[1].

Mechanism of Action of TOPK-p38/JNK-IN-1: TOPK-p38/JNK-IN-1 operates via competitive binding at the ATP-binding cleft of these kinases, effectively uncoupling them from upstream stress signals (such as Lipopolysaccharide [LPS] or UV irradiation)[5].

-

Anti-Inflammatory Axis: By inhibiting TOPK, the compound suppresses the downstream activation of p38 and JNK, which in turn prevents the nuclear translocation of NF-κB (p65)[4]. This halts the transcription of pro-inflammatory enzymes like iNOS and COX-2[4].

-

Anti-Proliferative Axis: In hyperproliferative models (e.g., HaCaT cells), the blockade of JNK-mediated anti-apoptotic gene upregulation shifts the cellular balance toward apoptosis, curbing excessive cell division[4][5]. Furthermore, the inhibitor uniquely prevents the degradation of TOPK itself while blocking its kinase activity, trapping the signaling complex in an inactive state[4].

Signaling Pathway Visualization

Caption: Mechanism of Action: TOPK-p38/JNK-IN-1 blocking TOPK-mediated activation of p38, JNK, and NF-κB.

Quantitative Data & Efficacy Profile

To ensure reproducibility across laboratories, we have synthesized the established quantitative parameters for TOPK-p38/JNK-IN-1. The compound demonstrates a highly favorable therapeutic window, particularly in inflammation models[4].

| Parameter | Value / Range | Experimental Model | Biological Effect |

| IC50 | 2.14 µM | NO Production Assay | Potent anti-inflammatory activity[4] |

| In Vitro Dosing | 0 – 10 µM | RAW264.7 Macrophages | Suppresses LPS-induced TOPK/NF-κB/p38/JNK[4] |

| In Vitro Dosing | 0.78 – 50 µM | HaCaT Cell Line | Inhibits excessive cell proliferation[4] |

| In Vivo Dosing | 20 – 40 mg/kg | BALB/c Mice (Intragastric) | Improves psoriasis-like skin inflammation[4] |

Experimental Methodologies (Self-Validating Systems)

A hallmark of rigorous scientific inquiry is the implementation of self-validating protocols. The following methodologies are engineered to include internal controls that verify target engagement and pathway specificity.

Protocol A: In Vitro Assessment of Anti-Inflammatory Activity (RAW264.7 Cells)

This protocol evaluates the suppression of the TOPK/NF-κB/p38/JNK axis using LPS-induced macrophages[4].

-

Cell Seeding & Starvation: Seed RAW264.7 cells at 1×105 cells/well in 6-well plates. Serum-starve for 12 hours prior to treatment.

-

Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase phosphorylation, ensuring that any observed phosphorylation is strictly LPS-induced.

-

-

Inhibitor Pre-treatment: Treat cells with TOPK-p38/JNK-IN-1 (0, 2.5, 5, and 10 µM) for 1 hour[4].

-

Causality: The 1-hour pre-incubation allows the small molecule to fully occupy the ATP-binding pockets of TOPK, p38, and JNK before the inflammatory cascade is triggered.

-

-

LPS Induction (Bifurcated Timeline): Co-treat with 0.5 µg/mL LPS[4].

-

Short-term (0.5 h): Harvest cells for Western Blot analysis of early phosphorylation events (p-TOPK, p-p38, p-JNK).

-

Long-term (24 h): Harvest supernatant for Griess Reagent assay (NO production) and lysate for late-stage protein expression (iNOS, COX-2)[4].

-

Causality: Kinase phosphorylation is a rapid, transient event, whereas the translation of iNOS/COX-2 requires hours. Splitting the timeline self-validates the mechanism: if early phosphorylation is not inhibited, late-stage NO reduction may be due to off-target toxicity rather than specific kinase inhibition.

-

-

Normalization: Normalize all Western blot densitometry against total TOPK, total p38, and GAPDH.

Protocol B: In Vivo Efficacy in Psoriasis-Like Skin Inflammation

This protocol translates in vitro findings to a systemic mammalian model[4].

-

Model Induction: Utilize inbred 6–8-week-old female BALB/c mice. Induce psoriasis-like inflammation (e.g., via topical Imiquimod application)[4].

-

Administration: Administer TOPK-p38/JNK-IN-1 at 20 mg/kg and 40 mg/kg via intragastric (IG) gavage, once daily for 7 consecutive days[4].

-

Causality: IG administration leverages the established oral bioavailability of Compound B12. The 7-day continuous dosing regimen ensures steady-state plasma concentrations necessary to suppress chronic immune cell infiltration and keratinocyte hyperproliferation.

-

-

Endpoint Validation: Assess skin thickness, erythema, and perform histological staining (H&E) to quantify epidermal hyperplasia.

Experimental Workflow Visualization

Caption: Standardized in vitro workflow for evaluating TOPK-p38/JNK-IN-1 efficacy.

Conclusion & Translational Outlook

The dual inhibition of TOPK and the p38/JNK pathways by TOPK-p38/JNK-IN-1 represents a sophisticated pharmacological strategy[5]. By collapsing multiple nodes of the stress-activated protein kinase cascade simultaneously, this compound minimizes the compensatory signaling often seen in single-kinase inhibitors. For drug development professionals, incorporating TOPK-p38/JNK-IN-1 into preclinical pipelines offers a robust mechanism to evaluate therapies for hyperproliferative skin disorders, autoimmune diseases, and TOPK-overexpressing malignancies[1][5].

References

-

PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential Source: nih.gov (PubMed Central) URL:[Link]

-

The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications Source: nih.gov (PubMed Central) URL:[Link]

Sources

- 1. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

Unraveling the Downstream Signaling Pathways Modulated by TOPK-p38/JNK-IN-1: A Technical Guide for Preclinical Development

Executive Summary

In the landscape of targeted therapeutics, the intersection of mitogenic and stress-activated signaling pathways presents a fertile ground for intervention in oncology and chronic inflammation[1][2]. TOPK-p38/JNK-IN-1 (Compound B12) has emerged as a highly potent, orally active polypharmacological inhibitor designed to simultaneously disrupt the T-LAK cell-originated protein kinase (TOPK) and the p38/c-Jun N-terminal kinase (JNK) signaling cascades[3][4]. This whitepaper synthesizes the mechanistic causality, downstream effector modulation, and self-validating experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in preclinical models.

The Mechanistic Rationale: Targeting the TOPK-MAPK Axis

TOPK (also known as PDZ-binding kinase, PBK) is a serine/threonine kinase that functions analogously to a MAPKK, integrating upstream oncogenic and inflammatory signals to drive cell cycle progression and survival[5]. Overexpression of TOPK is a hallmark of aggressive malignancies, including colorectal, breast, and lung cancers, where it actively phosphorylates downstream targets such as p38, JNK, ERK, and AKT[1][5].

The traditional challenge in targeting the MAPK superfamily is the rapid onset of compensatory crosstalk. When ERK is inhibited, cells often upregulate the Stress-Activated Protein Kinases (SAPKs)—p38 and JNK—to maintain survival and drive inflammatory responses[2][6]. TOPK-p38/JNK-IN-1 circumvents this resistance mechanism by acting as a dual-node inhibitor. By binding to the ATP-binding pockets of these kinases, it prevents upstream activation and effectively silences the downstream transcriptional machinery responsible for apoptosis evasion and cytokine storm induction[3].

Architecture of Downstream Effector Modulation

The therapeutic efficacy of TOPK-p38/JNK-IN-1 is rooted in its ability to suppress specific downstream phosphorylation events.

-

The JNK/c-Jun Axis: JNK is the primary kinase responsible for phosphorylating the transcription factor c-Jun at its transactivation domain (Ser63 and Ser73)[7]. This post-translational modification is an absolute requirement for the assembly and activation of the Activator Protein-1 (AP-1) complex, which drives the transcription of genes involved in proliferation and survival[7]. Compound B12 directly suppresses JNK activation, thereby starving AP-1 of its active c-Jun subunit[3][4].

-

The p38 Transcriptional Network: Fully activated p38 MAPK translocates to the nucleus to phosphorylate critical transcription factors, including ATF2, Elk-1, and CHOP[8]. Furthermore, p38 regulates cytoskeletal remodeling and cell migration via the MK2/3 pathway[2][6]. Inhibition by Compound B12 halts this cascade, effectively reducing the invasive capacity of malignant cells and blunting stress responses[2][4].

-

NF-κB Crosstalk and Inflammatory Mediators: In inflammatory models (e.g., LPS-stimulated macrophages), the TOPK/p38/JNK axis acts cooperatively with NF-κB. TOPK-p38/JNK-IN-1 has been shown to prevent the nuclear translocation of the NF-κB p65 subunit[4]. This dual blockade of AP-1 and NF-κB severely downregulates the expression of pro-inflammatory enzymes, notably Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[4].

Diagram 1: TOPK-p38/JNK signaling network and the multipronged blockade by Compound B12.

Quantitative Pharmacological Profile

To design robust assays, researchers must align their dosing strategies with the established pharmacokinetic and pharmacodynamic parameters of the inhibitor. The table below synthesizes the quantitative benchmarks for TOPK-p38/JNK-IN-1[4].

| Parameter | Value / Target | Experimental Model | Biological Outcome |

| IC50 (NO Production) | 2.14 µM | RAW264.7 Macrophages | Suppression of LPS-induced inflammation |

| In Vitro Dosing | 0 - 10 µM | RAW264.7 / HaCaT Cells | Dose-dependent inhibition of proliferation |

| In Vivo Efficacy Dose | 20 - 40 mg/kg (Oral, Daily) | BALB/c Mice | Improvement of psoriasis-like skin lesions |

| Primary Kinase Targets | TOPK, p38, JNK | Cell-free Kinase Assays | Prevention of downstream phosphorylation |

| Downstream Effectors | iNOS, COX-2, p-c-Jun, p65 | LPS-stimulated models | Blockade of AP-1 and NF-κB transcription |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls that prove the observed phenotypic changes (e.g., reduced inflammation) are directly caused by the intended mechanistic blockade (e.g., lack of p38 phosphorylation), rather than off-target toxicity.

Protocol A: In Vitro Assessment of Macrophage Activation

Causality: RAW264.7 cells express high levels of iNOS and COX-2 upon LPS stimulation via the TLR4/NF-κB/MAPK axis. Pre-treating with Compound B12 establishes the blockade of this cascade before the stimulus triggers transcription, proving target engagement[4].

-

Cell Culture & Seeding: Plate RAW264.7 cells in 6-well plates at a density of 5×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Inhibitor Pre-treatment: Aspirate media. Apply fresh media containing TOPK-p38/JNK-IN-1 at staggered concentrations (0, 2.5, 5, and 10 µM). Crucial Step: Incubate for exactly 1 hour to ensure intracellular kinase binding prior to stress induction[4].

-

LPS Stimulation: Co-treat the cells with 0.5 µg/mL LPS.

-

For Phosphorylation Analysis: Harvest cells at 30 minutes post-LPS to capture peak transient phosphorylation of p38, JNK, and TOPK.

-

For Effector Protein Analysis: Harvest cells at 24 hours post-LPS to allow sufficient time for iNOS and COX-2 translation[4].

-

-

Western Blot Validation: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Probe for p-TOPK, p-p38, p-JNK, total kinases, iNOS, COX-2, and nuclear p65. A successful assay will show a dose-dependent decrease in phosphorylated states while total kinase levels remain constant.

Protocol B: In Vivo Psoriasis-Like Skin Inflammation Model

Causality: Imiquimod (IMQ) induces TLR7/8 activation, driving a p38/JNK-dependent inflammatory cascade in the skin. This makes it a highly translational model for evaluating the oral bioavailability and systemic efficacy of Compound B12[4].

-

Preparation: Utilize 6–8-week-old female BALB/c mice. Shave a 2 cm × 3 cm area on the dorsal skin 24 hours prior to the experiment[4].

-

Disease Induction: Topically apply 62.5 mg of 5% IMQ cream to the shaved area daily for 7 consecutive days to induce erythema and scaling[4].

-

Therapeutic Dosing: Administer TOPK-p38/JNK-IN-1 via oral gavage (IG) at 20 mg/kg or 40 mg/kg once daily, beginning on Day 1[4]. Control: Vehicle-only gavage.

-

Endpoint Analysis: On Day 8, euthanize the mice. Harvest the dorsal skin tissue. Perform Hematoxylin & Eosin (H&E) staining to quantify epidermal thickness, and Immunohistochemistry (IHC) to validate the in vivo suppression of p-p38 and p-JNK in the tissue architecture.

Diagram 2: Self-validating experimental workflows for in vitro and in vivo efficacy testing.

References

- Source: benchchem.

- Source: smolecule.

- Title: TOPK-p38/JNK-IN-1 - MedchemExpress.

- Source: nih.

- Title: What are TOPK inhibitors and how do they work?

- Source: assaygenie.

- Source: free.

- Source: frontiersin.

Sources

- 1. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]

- 2. zider.free.fr [zider.free.fr]

- 3. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 7. TOPK-p38/JNK-IN-1 | Benchchem [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

Application Notes and Protocols: A Researcher's Guide to TOPK-p38/JNK-IN-1

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and application of TOPK-p38/JNK-IN-1 (also known as Compound B12) for in vitro assays. TOPK-p38/JNK-IN-1 is a potent, orally active inhibitor targeting the T-LAK cell-originated protein kinase (TOPK), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) signaling pathways.[1][2] Given the central role of these pathways in cellular stress responses, inflammation, and proliferation, this inhibitor is a valuable tool for research in oncology, immunology, and neurodegenerative disorders.[1][3] This guide details the inhibitor's mechanism, provides validated protocols for its solubilization and use in biochemical and cell-based assays, and offers insights into experimental design and data interpretation.

Introduction to TOPK-p38/JNK-IN-1

TOPK-p38/JNK-IN-1 is a multi-targeted inhibitor designed to modulate interconnected stress-activated protein kinase cascades.[4] These kinases are critical mediators of cellular signaling in response to a wide array of stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[5][6]

-

p38 MAPK Pathway: Primarily activated by environmental stresses and inflammatory cytokines, the p38 pathway is integral to inflammation, apoptosis, and cell cycle regulation.[6]

-

JNK Pathway: Also known as a stress-activated protein kinase (SAPK) pathway, the JNK cascade is a key regulator of apoptosis, cell differentiation, and proliferation.[3][4]

-

TOPK (PBK): This serine/threonine kinase is associated with highly proliferative cells and has been shown to be necessary for the proper activation of the p38 pathway by growth factors, playing a role in tumor growth and the DNA damage response.[7]

By simultaneously targeting these kinases, TOPK-p38/JNK-IN-1 provides a powerful approach to investigate complex cellular processes. Its mechanism of action is believed to involve binding to the ATP-binding site of the target kinases, thereby preventing the phosphorylation and activation of their downstream substrates.[1][4]

Signaling Pathway Overview

To appreciate the inhibitor's impact, it is crucial to understand the signaling cascades it modulates.

Caption: TOPK-p38/JNK-IN-1 targets key nodes in stress and proliferation pathways.

Physicochemical Properties and Solubility

Understanding the physical and chemical characteristics of TOPK-p38/JNK-IN-1 is fundamental to its proper handling and use.

| Property | Value | Source |

| Alternate Name | Compound B12 | [4] |

| Molecular Formula | C₁₇H₁₅F₃N₂O₄ | [1] |

| Molecular Weight | 368.31 g/mol | [1] |

| IC₅₀ (NO Production) | 2.14 µM in LPS-stimulated RAW264.7 macrophages | [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from standard practice[2] |

| Solubility | Specific quantitative data is not publicly available. Standard laboratory practice involves preparing stock solutions in DMSO at concentrations of 10 mM or higher.[2] |

Expert Insight: While precise solubility limits are not published, small molecule kinase inhibitors are typically soluble in DMSO at concentrations suitable for creating high-concentration stock solutions (10-50 mM). This allows for minimal solvent volume to be added to aqueous assay buffers, thereby avoiding solvent-induced artifacts. Always use high-purity, anhydrous DMSO to prevent compound degradation.

Protocol: Preparation of Stock and Working Solutions

Accurate and consistent results begin with the correct preparation of the inhibitor. This protocol provides a self-validating workflow for dissolving TOPK-p38/JNK-IN-1.

Caption: Workflow for preparing TOPK-p38/JNK-IN-1 solutions.

Step-by-Step Protocol for a 10 mM Stock Solution

-

Pre-Weighing: Allow the vial of solid TOPK-p38/JNK-IN-1 to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: Calculate the volume of DMSO required.

-

Formula: Volume (µL) = [Mass (mg) / 368.31 ( g/mol )] * 100,000

-

Example: For 1 mg of compound: [1 mg / 368.31] * 100,000 ≈ 271.5 µL of DMSO.

-

-

Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

-

Trustworthiness Check: If particulates remain, gentle warming in a 37°C water bath or brief sonication can facilitate dissolution. However, avoid excessive heat. If the compound does not dissolve, it may indicate degradation or impurity, and the stock should be considered suspect.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Application Protocol: In Vitro Kinase Assay

This biochemical assay directly measures the ability of TOPK-p38/JNK-IN-1 to inhibit the enzymatic activity of its target kinases.

Principle: A purified, active kinase phosphorylates a specific substrate in the presence of ATP. The inhibitor's potency is determined by its ability to reduce the phosphorylation signal. Assays can be formatted to detect the remaining ADP or the phosphorylated substrate.

Materials

-

Purified active p38α or JNK1 kinase

-

Kinase-specific substrate (e.g., ATF2 for p38/JNK)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

TOPK-p38/JNK-IN-1 working solutions

-

Detection reagent (e.g., ADP-Glo™, phospho-specific antibody)

-

384-well white assay plates

Step-by-Step Protocol

-

Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of TOPK-p38/JNK-IN-1 in the kinase assay buffer. A common starting range is 100 µM to 1 nM.

-

Inhibitor Pre-incubation: To each well of a 384-well plate, add:

-

5 µL of kinase solution (diluted in assay buffer).

-

2.5 µL of TOPK-p38/JNK-IN-1 dilution or vehicle control (e.g., 0.1% DMSO).

-

-

Incubation: Gently mix and incubate for 20-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

-

Initiate Reaction: Add 2.5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be near its Km for the kinase to ensure competitive inhibition is accurately measured.

-

Reaction Incubation: Incubate for 30-60 minutes at 30°C. Optimize this time to ensure the reaction is in the linear range.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent and incubate).

-

Data Acquisition: Read the signal (e.g., luminescence, fluorescence) on a plate reader.

-

Analysis: Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Application Protocol: Cell-Based Assay

Cell-based assays are critical for determining the inhibitor's efficacy in a physiological context, accounting for cell permeability and off-target effects. This protocol measures the inhibition of downstream signaling in a cell line.

Principle: Cells are stimulated to activate the p38/JNK pathway. Pre-treatment with TOPK-p38/JNK-IN-1 will inhibit the phosphorylation of a downstream target (e.g., c-Jun). This inhibition can be quantified by methods like Western Blot or In-Cell ELISA.

Materials

-

Relevant cell line (e.g., HeLa, RAW264.7, HaCaT)[2]

-

Cell culture medium and supplements

-

Stimulant (e.g., Anisomycin, Lipopolysaccharide (LPS), UV radiation)[2]

-

TOPK-p38/JNK-IN-1 working solutions

-

Lysis buffer (for Western Blot) or Fixation/Permeabilization buffers (for In-Cell ELISA)

-

Phospho-specific antibody (e.g., anti-phospho-c-Jun) and total protein antibody

-

Detection reagents

Step-by-Step Protocol (Western Blot)

-

Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to the experiment.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of TOPK-p38/JNK-IN-1 (e.g., 0.1 to 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%) for 1-2 hours.[2]

-

Stimulation: Add the chosen stimulus (e.g., 10 µg/mL Anisomycin) for a short period (e.g., 15-30 minutes) to activate the p38/JNK pathway.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.

-

SDS-PAGE and Western Blot: Normalize protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., anti-phospho-c-Jun).

-

Detection & Analysis: After incubation with a secondary antibody, visualize the bands. Quantify band intensity and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

References

-

JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. (2018). Molecular Cell. [Link]

-

c-Jun N-terminal kinases - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

-

The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2020). MDPI. [Link]

-

c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease. (2018). Frontiers in Pharmacology. [Link]

-

PBK/TOPK promotes tumour cell proliferation through p38 MAPK activity and regulation of the DNA damage response. (2007). Oncogene. [Link]

-

PBK/TOPK promotes tumour cell proliferation through p38 MAPK activity and regulation of the DNA damage response. (2006). PubMed. [Link]

-

In vitro NLK Kinase Assay. (2018). PMC. [Link]

-

Cross-inhibition of JNK by p38 visualized by multiplexed fluorescence imaging. (2017). bioRxiv. [Link]

-

In vitro kinase assay. (2023). protocols.io. [Link]

-

Protocol for Invitro Kinase Assay. (n.d.). Retrieved March 26, 2026, from [Link]

-

Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

-

p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects. (2021). PMC. [Link]

-

P38 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (2025). Frontiers in Pharmacology. [Link]

-

p38 MAPK Signaling Pathway. (n.d.). Sino Biological. [Link]

-

Discovery of potent and selective covalent inhibitors of JNK. (2012). PMC. [Link]

-

JNK, p38, ERK, and SGK1 Inhibitors in Cancer. (2017). MDPI. [Link]

-

JNK and p38 inhibitors increase and decrease apoptosis, respectively, in pyrogallol-treated calf pulmonary arterial endothelial cells. (2015). SciSpace. [Link]

-

Suppression of p38 MAPK and JNK via Akt-mediated Inhibition of Apoptosis Signal-regulating Kinase 1 Constitutes a Core Component of the β-Cell Pro-survival Effects of Glucose-dependent Insulinotropic Polypeptide. (2008). PMC. [Link]

-

Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species. (2014). PLOS One. [Link]

Sources

Application Note: In Vivo Administration Protocols for TOPK-p38/JNK-IN-1 in Murine Models

Executive Summary

TOPK-p38/JNK-IN-1 (also designated as Compound B12) is a highly selective, orally bioavailable dual-kinase inhibitor targeting T-LAK cell-originated protein kinase (TOPK) and the downstream p38/c-Jun N-terminal kinase (JNK) signaling pathways [1]. Originally synthesized as a paeonol-based derivative, this compound has demonstrated profound efficacy in downregulating pro-inflammatory mediators and inhibiting hyperproliferation in vivo.

This technical guide provides a validated, self-consistent protocol for formulating and administering TOPK-p38/JNK-IN-1 in a murine model of imiquimod (IMQ)-induced psoriasis-like skin inflammation. By detailing the causality behind each experimental choice, this document serves as a foundational workflow for researchers investigating inflammatory dermatoses, oncology, and autoimmune disorders.

Mechanistic Rationale: The Power of Dual Inhibition

To design an effective in vivo experiment, one must first understand the target's signaling cascade. TOPK is an upstream MAPKK-like kinase that plays a critical role in cellular proliferation and inflammation. Upon cellular stress—such as Toll-like receptor 7/8 (TLR7/8) activation by IMQ—TOPK is phosphorylated, which subsequently triggers the activation of p38 MAPK and JNK.

-

p38 MAPK drives the translocation of NF-κB (p65) to the nucleus, upregulating inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

-

JNK phosphorylates STAT3 and c-Jun, promoting acanthocyte proliferation and keratinocyte survival (hyperkeratosis).

Single-target inhibitors often suffer from compensatory pathway activation. By utilizing TOPK-p38/JNK-IN-1, researchers achieve a synergistic blockade: suppressing the upstream initiator (TOPK) while simultaneously inhibiting the downstream effectors (p38/JNK). This prevents pathway circumvention, avoids the degradation of TOPK, and significantly reduces the required therapeutic dose .

Mechanism of action for TOPK-p38/JNK-IN-1 dual inhibition in inflammatory signaling pathways.

Formulation and Pharmacokinetics

Compound B12 exhibits excellent oral bioavailability with a half-life ( t1/2 ) of approximately 111.1 minutes, making it highly suitable for once-daily intragastric (IG) dosing in mice.

Vehicle Preparation: Due to its lipophilic nature, TOPK-p38/JNK-IN-1 requires proper formulation to prevent precipitation in the acidic environment of the murine stomach.

-

Method A (Suspension): Suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC-Na). This is the standard for long-term oral gavage as it is biologically inert and highly tolerated.

-

Method B (Solution): For complete dissolution, formulate using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Note: Ensure DMSO concentration does not exceed 10% to prevent gastrointestinal toxicity.

In Vivo Protocol: IMQ-Induced Psoriasis-Like Mouse Model

This step-by-step methodology is optimized for evaluating the anti-inflammatory and anti-proliferative effects of TOPK-p38/JNK-IN-1 [1].

Animal Selection & Acclimation

-

Subject: 6–8-week-old female BALB/c mice.

-

Causality: Female BALB/c mice are specifically chosen because their immune systems are fully mature at 6 weeks, and they exhibit a highly consistent, robust Th17-mediated immune response to IMQ. This minimizes intra-cohort variance compared to male or outbred strains.

-

Preparation (Day -1): Anesthetize the mice using 2% isoflurane. Carefully shave a 2 cm × 3 cm area on the dorsal skin.

-

Critical Step: Shaving must be done 24 hours prior to the first IMQ application. Mechanical micro-abrasions from clippers can artificially spike local inflammatory markers (like COX-2). A 24-hour resting period allows these mechanical stress signals to subside, ensuring the observed inflammation is strictly IMQ-induced.

Model Induction & Dosing (Days 1–7)

-

Dosing Groups:

-

Vehicle Control: Vehicle only (IG) + Vaseline topical.

-

Model Group: Vehicle (IG) + IMQ topical.

-

Low Dose: 20 mg/kg TOPK-p38/JNK-IN-1 (IG) + IMQ topical.

-

High Dose: 40 mg/kg TOPK-p38/JNK-IN-1 (IG) + IMQ topical.

-

-

Drug Administration: Administer TOPK-p38/JNK-IN-1 via intragastric (IG) oral gavage once daily.

-

Induction Agent: Exactly 1 hour post-gavage, apply 62.5 mg of 5% Imiquimod (IMQ) cream topically to the shaved dorsal area.

-

Causality: Dosing the inhibitor 1 hour before the IMQ application is a critical pharmacokinetic choice. It ensures that the compound's peak plasma concentration ( Cmax ) aligns perfectly with the acute inflammatory signaling cascade initiated by the topical TLR7/8 agonist.

Endpoints and Tissue Collection (Day 8)

-

Macroscopic Scoring: Evaluate erythema, scaling, and skin thickness daily using the clinical Psoriasis Area and Severity Index (PASI) scale (0-4 for each parameter).

-

Euthanasia: On Day 8, euthanize mice via CO2 asphyxiation followed by cervical dislocation. Harvest the treated dorsal skin tissue.

-

Downstream Processing:

-

Fix half of the tissue in 10% neutral buffered formalin for H&E staining (to measure epidermal thickness and inflammatory cell infiltration).

-

Snap-freeze the remaining tissue in liquid nitrogen for Western Blot analysis of target engagement (p-TOPK, p-p38, p-JNK, iNOS, COX-2, PCNA).

-

Quantitative Data Summary

The following table summarizes the expected pharmacodynamic outcomes based on validated in vivo studies of Compound B12.

| Biomarker / Endpoint | Model Group (IMQ + Vehicle) | TOPK-p38/JNK-IN-1 (20 mg/kg) | TOPK-p38/JNK-IN-1 (40 mg/kg) | Biological Significance |

| Macroscopic PASI Score | Severe (Score 8-10) | Moderate (Score 4-6) | Mild (Score 1-3) | Visual confirmation of reduced erythema and scaling. |

| Epidermal Thickness | > 100 µm (Hyperkeratosis) | ~ 60-80 µm | ~ 30-40 µm | Reversal of acanthocyte proliferation. |

| p-TOPK / TOPK Ratio | Significantly Elevated | Moderately Reduced | Baseline Levels | Direct target engagement and prevention of TOPK degradation. |

| p-p38 & p-JNK Levels | Significantly Elevated | Moderately Reduced | Baseline Levels | Successful downstream blockade of MAPK signaling. |

| iNOS & COX-2 Expression | High | Medium | Low | Reduction in terminal pro-inflammatory mediators. |

| PCNA Expression | High | Medium | Low | Inhibition of cellular hyperproliferation in the epidermis. |

References

-

Wu, J., Zhu, R. D., Cao, G. M., Du, J. C., Liu, X., Diao, L. Z., Zhang, Z. Y., Hu, Y. S., Liu, X. H., & Shi, J. B. (2022). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 817-831. URL:[Link]

Probing the Crossroads of Cellular Stress: A Guide to Using TOPK-p38/JNK-IN-1 for Western Blot Analysis of p38 Phosphorylation

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing TOPK-p38/JNK-IN-1, a potent dual inhibitor, in the context of Western blot analysis to investigate p38 mitogen-activated protein kinase (MAPK) phosphorylation. This document delves into the scientific principles, offers validated protocols, and provides insights into data interpretation, ensuring a robust and reliable experimental workflow.

Scientific Principle: Interrogating the p38 and JNK Signaling Cascades

The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are critical signaling cascades that respond to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1][2][3][4][5] These pathways play pivotal roles in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[5][6][7] Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

TOPK-p38/JNK-IN-1 is a valuable chemical tool for dissecting these signaling networks. It functions as a dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and the p38/JNK signaling pathways.[8][9] Mechanistically, it typically binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation of downstream targets.[8] By selectively inhibiting p38 and JNK, researchers can elucidate their specific roles in various biological phenomena.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture.[10][11] When analyzing signaling pathways, this technique is indispensable for monitoring changes in protein phosphorylation, a key indicator of kinase activity. This guide will focus on the application of TOPK-p38/JNK-IN-1 to modulate p38 phosphorylation and the subsequent detection of this event by Western blot.

Visualizing the Signaling Network and Experimental Workflow

To conceptualize the intricate signaling pathways and the experimental approach, the following diagrams have been generated.

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. assaygenie.com [assaygenie.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. journals.asm.org [journals.asm.org]

- 7. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 8. Buy TOPK-p38/JNK-IN-1 [smolecule.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 11. Western blot protocol | Abcam [abcam.com]

Application Note: Preparation and Handling of TOPK-p38/JNK-IN-1 Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Mechanistic Overview

TOPK-p38/JNK-IN-1 (widely designated in literature as Compound B12) is an orally active, small-molecule inhibitor engineered to simultaneously target the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and the p38/c-Jun N-terminal kinase (JNK) signaling pathways (1)[1].

In inflammatory and oncological models, these kinases are integral to cellular stress responses. By binding to the ATP-binding site of these kinases, TOPK-p38/JNK-IN-1 prevents their activation by upstream signaling molecules[1]. This blockade significantly diminishes the downstream translocation of transcription factors like NF-κB and AP-1, directly suppressing the expression of pro-inflammatory mediators such as iNOS and COX-2[2]. Consequently, the compound exhibits potent anti-inflammatory properties, highlighted by its ability to inhibit nitric oxide (NO) production with an IC50 value of 2.14 µM (3)[2].

Fig 1. Mechanism of TOPK-p38/JNK-IN-1 inhibiting MAPK signaling and downstream NO production.

Physicochemical Properties & Reconstitution Data

To ensure reproducible experimental outcomes, it is critical to understand the physicochemical properties of TOPK-p38/JNK-IN-1 before formulation (4)[4].

| Property | Value |

| Chemical Name / Synonym | TOPK-p38/JNK-IN-1 / Compound B12 |

| CAS Number | 2745108-35-2 |

| Molecular Formula | C17H15F3N2O4 |

| Molecular Weight | 368.31 g/mol |

| Primary Targets | TOPK, p38 MAPK, JNK |

| Biological Activity | Inhibits NO production (IC50 = 2.14 µM) |

| Primary Solvent | Anhydrous DMSO |

Protocol 1: Preparation of In Vitro Stock Solution (DMSO)

As a Senior Application Scientist, I emphasize that the integrity of your stock solution dictates the reliability of your entire study. We exclusively utilize anhydrous Dimethyl Sulfoxide (DMSO) for initial solvation. Standard, benchtop DMSO is highly hygroscopic; absorbed moisture can drastically reduce the solubility of hydrophobic compounds like TOPK-p38/JNK-IN-1, leading to localized micro-precipitation and inaccurate cellular dosing.

Reconstitution Volume Guide

Based on MW = 368.31 g/mol .

| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.7151 mL | 13.5755 mL | 27.1510 mL |

| 5 mM | 0.5430 mL | 2.7151 mL | 5.4302 mL |

| 10 mM | 0.2715 mL | 1.3576 mL | 2.7151 mL |

Step-by-Step Methodology

-

Equilibration : Remove the vial of TOPK-p38/JNK-IN-1 from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

-

Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder. This moisture initiates hydrolytic degradation and alters the effective mass of the compound.

-

-

Centrifugation : Briefly centrifuge the vial at 3,000 x g for 10 seconds.

-

Causality: This ensures all lyophilized powder is collected at the bottom of the vial, preventing the loss of material trapped in the cap threads during opening.

-

-

Solvent Addition : Add the calculated volume of anhydrous DMSO (e.g., 271.5 µL for a 10 mM stock from 1 mg) directly to the vial.

-

Dissolution : Vortex the mixture for 30-60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2-5 minutes.

-

Causality: Sonication provides acoustic cavitation that physically disrupts the crystalline lattice of the compound, accelerating solvation without applying destructive thermal heat.

-

-

Validation Checkpoint (Self-Validating System) : Hold the vial against a dark background under bright light. The solution must be optically clear with no visible particulates or Schlieren lines.

-

Action: If the solution is cloudy, the compound has not fully dissolved. Do not proceed to biological assays. Verify the DMSO quality or increase the solvent volume to achieve a lower concentration (e.g., 5 mM).

-

-

Aliquoting and Storage : Divide the stock solution into single-use aliquots (e.g., 10-20 µL) in low-bind microcentrifuge tubes and store immediately at -80°C.

-

Causality: Repeated freeze-thaw cycles cause the compound to crash out of solution and undergo degradation. Single-use aliquots guarantee consistent molarity across independent experiments.

-

Protocol 2: Preparation of In Vivo Formulation

For animal models (e.g., BALB/c mice psoriasis models dosed at 20-40 mg/kg via intragastric administration[2]), DMSO cannot be used at 100% due to severe systemic toxicity. A step-wise co-solvent system is required to maintain solubility in an aqueous-compatible vehicle.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Step-by-Step Methodology

-

Initial Solvation : Add the required volume of the 10 mM DMSO stock solution to a sterile formulation tube. This constitutes exactly 10% of your final desired volume.

-

PEG Addition : Add PEG300 to reach 40% of the final volume. Vortex vigorously until completely homogeneous.

-

Causality: PEG300 acts as a miscible co-solvent that physically stabilizes the hydrophobic compound as the overall polarity of the mixture begins to increase.

-

-

Surfactant Addition : Add Tween-80 to reach 5% of the final volume. Vortex thoroughly.

-

Causality: Tween-80 reduces surface tension and forms protective micelles around the hydrophobic drug molecules, preventing aggregation.

-

-

Aqueous Dilution : Dropwise, add sterile Saline to reach the final 45% volume while continuously vortexing the tube.

-

Causality: Gradual, dropwise addition of the aqueous phase prevents the compound from "crashing out" (precipitating) due to sudden microenvironmental polarity shifts.

-

-

Validation Checkpoint (Self-Validating System) : The final formulation must be a clear solution.

-

Action: If precipitation, cloudiness, or a milky appearance occurs, the formulation is invalid for dosing (it will cause micro-embolisms or erratic gastrointestinal absorption). Discard and prepare fresh, ensuring continuous, vigorous agitation during the saline addition step.

-

References

- TOPK-p38/JNK-IN-1 (Compound B12) Overview & Biological Activity Source: MedChemExpress

- TOPK-p38/JNK-IN-1 Mechanism of Action & Chemical Reactions Source: Smolecule

- TOPK-p38/JNK-IN-1 Physicochemical Properties & Target D

Sources

Application Note: Preclinical Evaluation of TOPK-p38/JNK-IN-1 in Tumor Xenograft Models

Executive Summary & Scientific Rationale